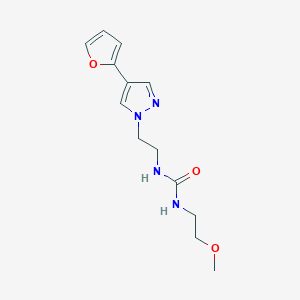

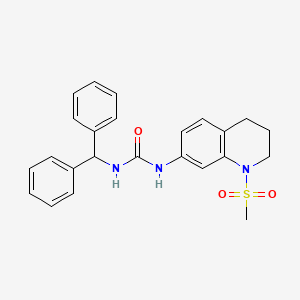

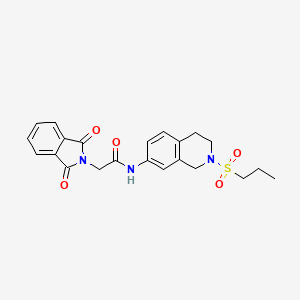

1-Benzhydryl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a urea derivative. Urea derivatives such as N-nitrosoureas, benzoylureas, thioureas, and diarylsulphonylureas represent one of the most useful classes of anticancer agents, with a wide range of activities against leukemias and solid tumors .

Molecular Structure Analysis

The molecular structure of a similar compound, 1-benzhydryl-3-(2-methylphenyl)urea, includes a total of 46 bonds. There are 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 urea (-thio) derivative .Aplicaciones Científicas De Investigación

Potential Applications in Green Chemistry

Compounds related to 1-Benzhydryl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea are explored as safer substitutes for hazardous chemicals in the production of carbamates and ureas. For instance, dimethylaminopyridinium carbamoylides have been identified as non-hazardous alternatives to arylsulfonyl isocyanates, commonly used in commercial applications, including the manufacturing of various pharmaceuticals and polymers. This approach aligns with green chemistry principles, aiming to reduce the use of toxic substances and minimize environmental impact (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Advancements in Organic Synthesis

The synthesis and functionalization of tetrahydroquinoline derivatives, which share structural similarities with the compound , are crucial in medicinal chemistry. These processes often involve novel methodologies for constructing complex molecules, which can lead to the development of new therapeutic agents. For example, the diastereoselective addition of chiral acetaldehyde acetals to imines as a key step in synthesizing 1-aryl-1,2,3,4-tetrahydroisoquinolines represents an innovative approach in asymmetric synthesis, highlighting the importance of these scaffolds in drug discovery (Wünsch & Nerdinger, 1999).

Potential in Medicinal Chemistry

Research on tetrahydroisoquinoline and related structures has shown significant potential in developing new pharmacological agents. These compounds have been studied for their ability to inhibit key enzymes, demonstrate anticancer activity, and act as selective antagonists for various receptors. For instance, derivatives of tetrahydroisoquinolines have been synthesized and evaluated for their anticancer properties, showing potent cytotoxicity against several cancer cell lines (Redda, Gangapuram, & Ardley, 2010). This research underscores the therapeutic potential of molecules with complex structures similar to this compound.

Mecanismo De Acción

Target of Action

Similar urea derivatives, such as 1-benzhydryl-3-phenylureas, are reported as cannabinoid receptor 1 inverse agonists .

Mode of Action

It’s known that cannabinoid receptor 1 inverse agonists generally work by reducing the activity of the receptor, leading to a decrease in appetite .

Biochemical Pathways

Cannabinoid receptor 1 is involved in various physiological processes, including modulation of neurotransmitter release in the central nervous system .

Result of Action

The inverse agonism at the cannabinoid receptor 1 typically results in reduced appetite, which can be beneficial in the management of obesity .

Propiedades

IUPAC Name |

1-benzhydryl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-31(29,30)27-16-8-13-18-14-15-21(17-22(18)27)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14-15,17,23H,8,13,16H2,1H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTDVUAFPFRBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2746149.png)

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)